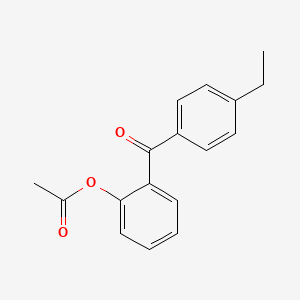

2-Acetoxy-4'-ethylbenzophenone

Description

2-Acetoxy-4'-ethylbenzophenone is a benzophenone derivative featuring an acetoxy group (-OCOCH₃) at the 2-position of one phenyl ring and an ethyl group (-C₂H₅) at the 4'-position of the second phenyl ring. Benzophenones are widely studied for their applications in organic synthesis, photochemistry, and materials science due to their UV-absorbing properties and stability.

Propriétés

IUPAC Name |

[2-(4-ethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-13-8-10-14(11-9-13)17(19)15-6-4-5-7-16(15)20-12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKIPKHWYIDLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641579 | |

| Record name | 2-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37135-48-1 | |

| Record name | 2-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-ethylbenzophenone typically involves the acetylation of 4’-ethylbenzophenone. One common method is the reaction of 4’-ethylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-ethylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent product quality and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetoxy-4’-ethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Compounds with different functional groups replacing the acetoxy group.

Applications De Recherche Scientifique

2-Acetoxy-4’-ethylbenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of polymers, coatings, and other materials.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-4’-ethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological molecules. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analysis:

- 2-Acetoxy-4'-ethylbenzophenone vs. 2-Acetoxy-4'-methoxybenzophenone: The ethyl group in the former increases lipophilicity (higher LogP) compared to the methoxy group, which is polar and electron-donating. This difference likely reduces aqueous solubility but enhances compatibility with nonpolar solvents . The molecular weight of the ethyl derivative (268.31 g/mol) is slightly lower than the methoxy analog (270.28 g/mol) due to the replacement of an oxygen atom with a hydrocarbon chain.

- Comparison with 4'-Methylacetophenone azine: The azine group (N₂) in this compound introduces nitrogen-based polarity, reducing LogP compared to benzophenone derivatives. Its applications may diverge toward coordination chemistry or catalysis, unlike the ester/alkyl-functionalized benzophenones .

Reactivity and Stability

- Ester Group Reactivity: The acetoxy group in both benzophenones is susceptible to hydrolysis under acidic or basic conditions, yielding phenolic intermediates. The ethyl substituent may sterically hinder this reaction slightly compared to the methoxy group.

- Ethyl (-C₂H₅): Provides steric bulk and electron-donating inductive effects, which may stabilize the compound against oxidation .

Activité Biologique

2-Acetoxy-4'-ethylbenzophenone (AEBP) is a synthetic organic compound belonging to the class of benzophenones, known for their diverse applications in pharmaceuticals, cosmetics, and as UV filters. This article explores the biological activity of AEBP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H16O3

- Molecular Weight : 256.29 g/mol

- CAS Number : 37135-48-1

Biological Activity Overview

The biological activity of AEBP has been investigated in various studies, revealing its potential as an anti-inflammatory, antioxidant, and anticancer agent. Below are key findings from recent research:

Antioxidant Activity

AEBP exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress related to various diseases. In vitro assays demonstrated that AEBP effectively scavenges free radicals, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Studies have shown that AEBP can inhibit the production of pro-inflammatory cytokines. For instance, a study conducted on human macrophages indicated that AEBP reduces the expression of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders.

Anticancer Properties

AEBP has been evaluated for its anticancer effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, AEBP demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The mechanisms underlying the biological activities of AEBP include:

- Inhibition of NF-kB Signaling : AEBP suppresses NF-kB activation, leading to decreased inflammation and tumor progression.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways, AEBP promotes programmed cell death in malignant cells.

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

Case Studies

Several case studies highlight the effectiveness of AEBP in various biological contexts:

- Study on Inflammation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with AEBP resulted in a 50% reduction in TNF-alpha production compared to untreated controls.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 1200 |

| AEBP (10 µM) | 600 |

- Anticancer Activity : In vitro studies on MCF-7 cells showed that AEBP at concentrations of 20 µM reduced cell viability by 70% after 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 75 |

| 20 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.